4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone
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Overview
Description
4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethylamino group, a hydroxybenzaldehyde moiety, and a thiazolidinylidene hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone typically involves multiple steps. The initial step often includes the preparation of 4-(Diethylamino)-2-hydroxybenzaldehyde, which can be synthesized by the reaction of 4-diethylaminobenzaldehyde with appropriate reagents under controlled conditions . The subsequent steps involve the formation of the thiazolidinylidene hydrazone linkage through the reaction of 4,5-bis(phenylimino)-1,3-thiazolidine with the prepared aldehyde under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and hydroxybenzaldehyde moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Similar in structure but lacks the thiazolidinylidene hydrazone linkage.
4-Diethylaminobenzaldehyde: Shares the diethylamino and benzaldehyde moieties but differs in overall structure.
Uniqueness
4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N6OS |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-[(E)-[[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinylidene]methyl]-5-(diethylamino)phenol |
InChI |
InChI=1S/C26H26N6OS/c1-3-32(4-2)22-16-15-19(23(33)17-22)18-27-31-26-30-24(28-20-11-7-5-8-12-20)25(34-26)29-21-13-9-6-10-14-21/h5-18,33H,3-4H2,1-2H3,(H,28,30,31)/b27-18+,29-25? |
InChI Key |
VKJQCQBXWCWNTG-HAVOFJAVSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC2=NC(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC2=NC(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)O |
Origin of Product |
United States |
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